molecular formula C13H12O8 B12773851 Phaselic acid, (-)- CAS No. 423170-79-0

Phaselic acid, (-)-

Cat. No.: B12773851
CAS No.: 423170-79-0
M. Wt: 296.23 g/mol
InChI Key: PMKQSEYPLQIEAY-XCRNYIDWSA-N
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Description

It is a plant hormone associated with photosynthesis arrest and abscission . This compound plays a significant role in the regulation of plant growth and stress responses.

Preparation Methods

Phaselic acid is derived from abscisic acid, which is itself a product of the C40 carotenoid zeaxanthin via several enzymatic steps. Zeaxanthin is epoxidized to form violaxanthin or neoxanthin. The C15 end of the molecule is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is reduced at the epoxy group and then hydroxylated at the aldehyde group, producing abscisic acid. The 8’ hydroxylation of abscisate, abscisic acid’s conjugate base, produces 8’-hydroxyabscisate, which cyclizes via nucleophilic attack of the existing ring by the 8’ hydroxy group to interconvert with phaseate .

Chemical Reactions Analysis

Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is an oxidation metabolite of abscisic acid. . Common reagents and conditions used in these reactions include the use of oxidizing agents and specific enzymes that facilitate the conversion of abscisic acid to phaselic acid. The major products formed from these reactions are phaseate and other related terpenoid compounds .

Mechanism of Action

Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is believed to regulate abscisic acid levels by controlling its catabolism.

Properties

CAS No.

423170-79-0

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1

InChI Key

PMKQSEYPLQIEAY-XCRNYIDWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](CC(=O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Origin of Product

United States

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